molecular formula C19H18Cl4N2O4 B3932875 N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]

N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]

Cat. No. B3932875
M. Wt: 480.2 g/mol
InChI Key: JXGCNVUNUFLANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide] is a chemical compound that is commonly known as diuron. It is a herbicide that is widely used in agriculture to control weeds. Diuron belongs to the family of substituted urea herbicides that inhibit photosynthesis in plants.

Mechanism of Action

Diuron inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the accumulation of reactive oxygen species, which damage the photosynthetic machinery and eventually lead to cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It reduces the efficiency of photosynthesis, decreases chlorophyll content, and alters the activity of antioxidant enzymes. It also affects the growth and development of plants, causing stunted growth, reduced biomass, and abnormal morphology.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide that has been extensively studied in laboratory experiments. Its effects on photosynthesis and plant growth make it a useful tool for studying these processes. However, its persistence in soil and water can make it difficult to control in experimental settings, and its toxicity to aquatic organisms must be taken into account when designing experiments.

Future Directions

There are several future directions for research on diuron. One area of interest is the development of more environmentally friendly herbicides that can replace diuron in agriculture. Another area of research is the identification of new targets for herbicides that can overcome the resistance that has developed in some weed populations. Finally, there is a need for further research on the effects of diuron on non-target organisms, including soil microorganisms and beneficial insects.

Scientific Research Applications

Diuron is widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. It is also used in non-crop areas such as golf courses, parks, and residential areas. Diuron has been extensively studied for its effects on the environment, including its persistence in soil and water, its toxicity to aquatic organisms, and its potential to leach into groundwater.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl4N2O4/c1-11(25-19(27)10-29-17-5-3-13(21)7-15(17)23)8-24-18(26)9-28-16-4-2-12(20)6-14(16)22/h2-7,11H,8-10H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGCNVUNUFLANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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